molecular formula C20H12O5S B12723486 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- CAS No. 121305-23-5

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo-

Cat. No.: B12723486
CAS No.: 121305-23-5
M. Wt: 364.4 g/mol
InChI Key: KCWOQJUPFQAXCO-UHFFFAOYSA-N
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Description

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is a chemical compound with the molecular formula C20H12O5S It is known for its unique structure, which includes a fluorene backbone with sulfonic acid and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- typically involves the sulfonation of fluorene derivatives followed by benzoylation. The reaction conditions often require the use of strong acids such as sulfuric acid for sulfonation and benzoyl chloride for benzoylation. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and benzoylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality and high output .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, alcohols, and substituted fluorene compounds. These products have diverse applications in chemical synthesis and material science .

Scientific Research Applications

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene-2-sulfonic acid, 7-benzoyl-9-oxo- is unique due to its combination of sulfonic acid and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

121305-23-5

Molecular Formula

C20H12O5S

Molecular Weight

364.4 g/mol

IUPAC Name

7-benzoyl-9-oxofluorene-2-sulfonic acid

InChI

InChI=1S/C20H12O5S/c21-19(12-4-2-1-3-5-12)13-6-8-15-16-9-7-14(26(23,24)25)11-18(16)20(22)17(15)10-13/h1-11H,(H,23,24,25)

InChI Key

KCWOQJUPFQAXCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)O

Origin of Product

United States

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